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Compound of Interest

Compound Name: APcK110

Cat. No.: B1683967 Get Quote

APcK110 is a novel, potent, and selective small molecule inhibitor of the c-Kit receptor tyrosine

kinase, demonstrating significant pro-apoptotic and anti-proliferative activity in Acute Myeloid

Leukemia (AML). This document provides a comprehensive overview of the chemical structure,

physicochemical properties, mechanism of action, and preclinical data for APcK110, intended

to serve as a technical resource for researchers and professionals in drug development.

Core Compound Information
APcK110 is a synthetic molecule designed through a structure-based approach to target the c-

Kit kinase.[1] Its chemical and physical properties are summarized below.
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Property Value Reference

Chemical Name

6-(3,5-Dimethoxyphenyl)-3-(4-

fluorophenyl)-1H-pyrazolo[3,4-

b]pyridine

[2]

CAS Number 1001083-74-4

Molecular Formula C₂₀H₁₆FN₃O₂

Molecular Weight 349.36 g/mol

Solubility Soluble to 100 mM in DMSO

Purity ≥98% (HPLC) [2]

Storage Store at -20°C

Mechanism of Action and Signaling Pathway
APcK110 functions as a c-Kit inhibitor. The c-Kit receptor, a transmembrane tyrosine kinase,

plays a crucial role in hematopoiesis.[3] Upon binding its ligand, the stem cell factor (SCF), c-

Kit dimerizes and autophosphorylates, initiating downstream signaling cascades that promote

cell proliferation and survival.[4] In AML, mutations or overexpression of c-Kit can lead to its

constitutive activation, contributing to leukemogenesis.[3]

APcK110 exerts its therapeutic effect by inhibiting the phosphorylation of c-Kit and its

downstream signaling effectors, including STAT3, STAT5, and Akt.[5][6] This disruption of the c-

Kit signaling pathway ultimately leads to the induction of caspase-dependent apoptosis and

inhibition of proliferation in AML cells.[5][7]
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APcK110 inhibits c-Kit signaling pathway.

Preclinical Efficacy
APcK110 has demonstrated potent anti-leukemic activity in both in vitro and in vivo preclinical

models of AML.

In Vitro Activity
APcK110 effectively inhibits the proliferation of AML cell lines, with a particularly strong effect

on the SCF-dependent OCI/AML3 cell line.[3] Notably, it has been shown to be a more potent

inhibitor of OCI/AML3 proliferation than the established tyrosine kinase inhibitors imatinib and

dasatinib.[6]
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Cell Line Assay Endpoint Result Reference

OCI/AML3 MTT Assay IC₅₀ 175 nM

OCI/AML3 MTT Assay
Proliferation

Inhibition

More potent than

imatinib and

dasatinib

[6]

Primary AML

cells

Clonogenic

Assay

Inhibition of

Colony Growth

Up to 80% at 500

nM
[7]

In Vivo Activity
In a xenograft mouse model using NOD-SCID mice engrafted with OCI/AML3 cells, treatment

with APcK110 significantly extended the survival of the mice compared to the control group.[4]

Animal Model
Cell Line
Engrafted

Treatment Outcome Reference

NOD-SCID Mice OCI/AML3
APcK110

(intraperitoneal)

Significantly

longer survival

vs. PBS control

[4]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical

evaluation of APcK110.

Cell Culture
The OCI-AML3 human acute myeloid leukemia cell line is cultured in RPMI-1640 medium

supplemented with 20% fetal bovine serum (FBS).[1] Cells are maintained in a humidified

incubator at 37°C with 5% CO₂.[8]
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OCI-AML3 Cell Culture Workflow.

MTT Cell Proliferation Assay
The anti-proliferative effects of APcK110 are determined using a standard MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Plating: Seed OCI-AML3 cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL.[9]

Compound Treatment: Treat the cells with varying concentrations of APcK110 (e.g., 50, 100,

250, and 500 nM) and incubate for 72 hours.[7]

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.[10]

Solubilization: Add 100 µL of a detergent reagent (e.g., SDS-HCl solution) to each well to

dissolve the formazan crystals.[11]
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Immunoblotting
The effect of APcK110 on protein phosphorylation is assessed by Western blotting.

Cell Lysis: Lyse treated OCI-AML3 cells in a suitable lysis buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST

and incubate with primary antibodies against p-c-Kit, c-Kit, p-STAT3, STAT3, p-STAT5,

STAT5, p-Akt, Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated

secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence

(ECL) detection system.

Clonogenic Assay
The ability of APcK110 to inhibit the colony-forming potential of primary AML cells is evaluated

using a clonogenic assay in methylcellulose.

Cell Preparation: Isolate mononuclear cells from primary AML patient samples.

Treatment: Incubate the cells with different concentrations of APcK110.

Plating: Plate the treated cells in a methylcellulose-based medium (e.g., MethoCult™) in 35

mm Petri dishes.[12]

Incubation: Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂ for 10-14

days.[13]
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Colony Scoring: Count the number of colonies (defined as aggregates of >40 cells) using an

inverted microscope.[14]

In Vivo Xenograft Model
The in vivo efficacy of APcK110 is tested in an AML xenograft mouse model.

Animal Model: Use 8-week-old female NOD-SCID mice.[4]

Irradiation: Subject the mice to a sub-lethal dose of whole-body radiation (30 cGy).[4]

Cell Inoculation: Intravenously inject 1 x 10⁵ OCI/AML3 cells into each mouse.[4]

Treatment: Ten days post-injection, begin intraperitoneal injections of APcK110 (e.g., 500

nM diluted in PBS) or a vehicle control (PBS) every other day.[4]

Monitoring: Monitor the mice for signs of disease and survival.[4]

Conclusion
APcK110 is a promising novel c-Kit inhibitor with potent and selective activity against AML

cells. Its well-defined mechanism of action, coupled with demonstrated preclinical efficacy,

warrants further investigation and development as a potential therapeutic agent for AML. The

experimental protocols provided in this guide offer a foundation for researchers to further

explore the biological activities and therapeutic potential of APcK110.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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